(S)-3-Amino-4,4,4-trifluorobutanoic acid

Asymmetric Synthesis Enantioselective Catalysis β-Amino Acid Chemistry

Sourcing the (S)-enantiomer is non-negotiable for chiral integrity. This β-trifluoromethyl-β-alanine analog imparts enhanced lipophilicity and metabolic stability to peptides. The absolute configuration (confirmed by X-ray) and specific rotation (-27.2°) ensure predictable conformational control. With established N-/C-terminus protection protocols and scalable synthesis (>25 g), it guarantees project continuity from lead optimization to preclinical development.

Molecular Formula C4H6F3NO2
Molecular Weight 157.092
CAS No. 151871-99-7
Cat. No. B2787196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4,4,4-trifluorobutanoic acid
CAS151871-99-7
Molecular FormulaC4H6F3NO2
Molecular Weight157.092
Structural Identifiers
SMILESC(C(C(F)(F)F)N)C(=O)O
InChIInChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
InChIKeyXRXQOEWWPPJVII-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-4,4,4-trifluorobutanoic Acid (CAS 151871-99-7): Baseline Procurement Data and Core Characteristics for Chiral Building Block Evaluation


(S)-3-Amino-4,4,4-trifluorobutanoic acid (CAS 151871-99-7), also referred to as (S)-β-trifluoromethyl-β-alanine, is a chiral, non-proteinogenic β-amino acid characterized by a trifluoromethyl group at the β-carbon [1]. With a molecular formula of C₄H₆F₃NO₂ and a molecular weight of 157.09 g/mol, this compound serves as a specialized building block in medicinal chemistry and peptide engineering. Its value proposition is rooted in the unique properties imparted by the trifluoromethyl group, including enhanced lipophilicity and metabolic stability, making it a key intermediate for the design of fluorinated pharmaceuticals and stabilized peptides [1]. The compound is commercially available in enantiomerically pure form, with reported purities typically reaching 97% or higher .

Why Generic Substitution of (S)-3-Amino-4,4,4-trifluorobutanoic Acid (CAS 151871-99-7) with its Racemate or (R)-Enantiomer Fails: Critical Stereochemical and Synthetic Constraints


Procurement of (S)-3-amino-4,4,4-trifluorobutanoic acid cannot be generically substituted by its racemic mixture or the (R)-enantiomer due to strict stereochemical requirements in downstream applications. The absolute configuration at the chiral center dictates both biological activity and the three-dimensional conformation of derived peptides [1]. While the (R)-enantiomer and racemate share the same molecular formula, their specific rotations differ substantially (e.g., [α]D +27.6° for (R) vs. -27.2° for (S) [2]), confirming distinct physical and biological identities. Furthermore, synthetic routes to achieve high enantiomeric purity are highly stereodivergent, relying on specific catalysts or chiral auxiliaries that are not interchangeable [3]. Using an incorrect stereoisomer can lead to failed peptide couplings, altered pharmacological profiles, or complete loss of intended biological function, necessitating precise specification of the (S)-enantiomer during sourcing.

Quantitative Differentiation Guide: (S)-3-Amino-4,4,4-trifluorobutanoic Acid (CAS 151871-99-7) vs. Racemic and (R)-Enantiomer Alternatives


Superior Enantiomeric Purity via Optimized Asymmetric Synthesis (99% ee) vs. Racemic or Lower-Purity Alternatives

The (S)-enantiomer can be synthesized with exceptionally high enantiomeric excess (>99% ee) using a diastereoselective reduction of a cyclic enamino-ester, followed by simple separation of the major isomer [1]. In contrast, the racemic mixture is a 50:50 blend of enantiomers, and alternative synthetic routes often report lower enantioselectivities (e.g., 80% ee for certain biomimetic transaminations [2]). This establishes a clear procurement advantage for the highly enantioenriched (S)-form over the racemate or less pure alternatives.

Asymmetric Synthesis Enantioselective Catalysis β-Amino Acid Chemistry

Quantified Absolute Configuration and Specific Rotation for Identity Verification: (S)- vs. (R)-Enantiomer

The absolute configuration of the (S)-enantiomer is unequivocally established by X-ray crystallography and its identity can be verified by specific optical rotation: [α]D²⁵ = -27.2° (c=1, 6N HCl) [1]. This contrasts sharply with the (R)-enantiomer, which exhibits a rotation of +27.6° under identical conditions [1]. This difference is crucial for analytical release testing and for confirming the stereochemical integrity of the material upon receipt, a step that cannot be performed with the racemic mixture, which shows no net optical rotation.

Chiral Analysis Quality Control Absolute Configuration Determination

Controlled Stereodivergent Access via Organic Base Catalysis: Diastereoselectivity of 99/1 for (S) vs. 9/1 for (R)

A stereodivergent synthetic strategy allows for the selective preparation of either (S)- or (R)-enantiomer simply by choosing the appropriate organic base catalyst [1]. For the (S,SS)-diastereomer, the use of a phosphazene base achieves an exceptional diastereoselectivity of 99/1 [1]. In contrast, the use of an inorganic base like n-BuLi or DMAP favors the (R,SS)-diastereomer with a significantly lower selectivity of up to 9/1 [1]. This demonstrates that the (S)-enantiomer can be accessed with a level of stereocontrol that is not readily achievable for the (R)-enantiomer under these conditions, impacting the cost and efficiency of large-scale production.

Organocatalysis Mannich Reaction Stereodivergent Synthesis

Scalable and Practical Large-Scale Synthesis: >25g Scale with High Yield for (S)-Enantiomer vs. Complicated 5-10g Scale for Racemization-Prone Routes

An optimized biomimetic transamination route was demonstrated to be practical for the large (>25 g) scale synthesis of the target (S)-β-amino acid, avoiding the complications of partial racemization and low recovery (50-60%) encountered in an earlier method on a 5-10 g scale [1]. The improved process uses a configurationally stable Schiff base intermediate, enabling preparation of the target amino acid in high chemical yield and enantioselectivity [1]. This scalability is a key differentiator from more lab-scale restricted syntheses.

Process Chemistry Scale-up Synthesis Biomimetic Transamination

Enhanced Peptide Stability In Vivo via Trifluoromethyl Group: Class-Level Inference for (S)-3-Amino-4,4,4-trifluorobutanoic Acid vs. Non-Fluorinated β-Amino Acids

The incorporation of enantiopure β³-trifluoromethyl-β³-alkyl β-amino acids, a class to which (S)-3-amino-4,4,4-trifluorobutanoic acid belongs, is known to 'drastically enhance peptide stability in vivo' . This is a direct consequence of the electron-withdrawing and steric properties of the trifluoromethyl group, which confer resistance to proteolytic degradation compared to non-fluorinated β-amino acid counterparts. While a direct head-to-head proteolysis assay for this specific compound is not available in the provided corpus, this well-established class effect is a major driver for its selection over non-fluorinated β-alanine or other non-fluorinated β-amino acid building blocks in peptide drug design.

Peptide Engineering In Vivo Stability Fluorinated Amino Acids

High-Value Application Scenarios for (S)-3-Amino-4,4,4-trifluorobutanoic Acid (CAS 151871-99-7) in Medicinal Chemistry and Peptide Engineering


Synthesis of Stereodefined, Metabolically Stable Peptidomimetics and Modified Peptides

This is the primary application scenario. Researchers procuring (S)-3-amino-4,4,4-trifluorobutanoic acid aim to incorporate it into peptide chains to create analogs with enhanced resistance to proteolytic degradation in vivo . The high enantiomeric purity (>99% ee [1]) is critical to ensure the desired three-dimensional structure and biological activity of the resulting peptide. The well-defined absolute configuration (verified by specific rotation of -27.2° [2]) allows for predictable conformational control. Furthermore, robust synthetic protocols for N- and C-terminus protection and peptide elongation have been established, confirming the compound's practical utility as a building block [3].

Use as a Chiral Building Block for Fluorinated Pharmaceuticals and Drug Discovery Libraries

As a member of the class of α-trifluoromethyl-β-substituted-β-amino acids, this compound is an important intermediate for drugs and medicines [4]. Its specific (S)-configuration is non-interchangeable for applications targeting chiral biological receptors. The availability of scalable, high-yielding synthetic routes (e.g., practical for >25g scale [5]) ensures that research groups can progress from initial screening to preclinical development without changing the chemical identity of their lead compound, a key consideration for pharmaceutical procurement and project continuity.

Asymmetric Synthesis Methodology Development and Chiral Catalyst Screening

The stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acid serves as a benchmark reaction for developing and testing new chiral catalysts and asymmetric methodologies [6]. The (S)-enantiomer is specifically required as a reference standard or target product in these studies. The quantitative metrics of diastereoselectivity (e.g., 99/1 dr [6]) and enantiomeric excess provide a clear, objective measure for comparing the performance of new catalytic systems, making the procurement of high-purity (S)-enantiomer essential for rigorous scientific evaluation.

Analytical Reference Standard for Chiral Purity and Absolute Configuration Determination

Given the unambiguous assignment of its absolute configuration by X-ray crystallography and its distinct specific rotation (-27.2° [2]), the (S)-enantiomer of 3-amino-4,4,4-trifluorobutanoic acid serves as a critical reference standard. Analytical and quality control laboratories require this material to calibrate chiral HPLC systems, validate optical rotation measurements, and confirm the stereochemical identity of in-house synthesized batches or other commercially sourced material. The quantitative difference in specific rotation (+27.6° for R vs. -27.2° for S [2]) provides a reliable, non-destructive method for enantiomeric excess determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-4,4,4-trifluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.